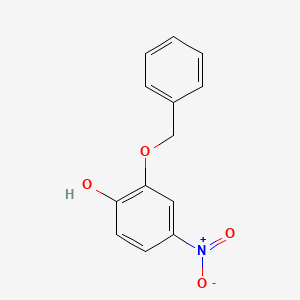

2-(Benzyloxy)-4-nitrophenol

Overview

Description

2-(Benzyloxy)-4-nitrophenol is an organic compound characterized by a benzyl ether group attached to a phenol ring, which also bears a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-nitrophenol typically involves the nitration of 2-(Benzyloxy)phenol. The process begins with the protection of the phenol group by benzylation, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure selective nitration at the para position relative to the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over temperature and reaction time, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl ether group can be cleaved under acidic or basic conditions to yield the free phenol. This reaction is useful for deprotecting the phenol group in multi-step synthetic routes.

Electrophilic Aromatic Substitution: The phenol ring can undergo further functionalization through electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Deprotection: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Electrophilic Substitution: Halogenating agents (e.g., bromine) or sulfonating agents (e.g., sulfur trioxide).

Major Products:

Reduction: 2-(Benzyloxy)-4-aminophenol.

Deprotection: 4-nitrophenol.

Electrophilic Substitution: Various halogenated or sulfonated derivatives of this compound.

Scientific Research Applications

2-(Benzyloxy)-4-nitrophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization and modification.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic substrates.

Industry: Used in the production of dyes, pigments, and other materials that require specific functional groups for their properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-nitrophenol depends on its chemical reactivity. The nitro group can participate in redox reactions, while the phenol group can undergo electrophilic substitution. These reactions are facilitated by the electron-donating and electron-withdrawing effects of the benzyl and nitro groups, respectively. The molecular targets and pathways involved include interactions with enzymes and other proteins that can catalyze these reactions.

Comparison with Similar Compounds

2-(Benzyloxy)phenol: Lacks the nitro group, making it less reactive in redox reactions.

4-Nitrophenol: Lacks the benzyl ether group, making it less versatile in synthetic applications.

2-(Benzyloxy)-4-aminophenol: The reduced form of 2-(Benzyloxy)-4-nitrophenol, with different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both benzyl ether and nitro groups, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

2-(Benzyloxy)-4-nitrophenol, also known by its CAS number 96315-18-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure features a nitro group (-NO) and a benzyloxy group (-O-CH), which contribute to its reactivity and biological interactions.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of compounds related to this compound. For instance, a phenotypic screen identified potent analogues against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Among these analogues, one compound demonstrated an in vitro EC of 0.001 μM and was effective in curing infected mice when administered orally at a dose of 50 mg/kg for four days .

| Compound | EC (μM) | Administration | Efficacy |

|---|---|---|---|

| Compound 73 | 0.001 | Oral, 50 mg/kg for 4 days | Cured 2/3 mice infected with T. brucei |

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the nitro group may interact with cellular components, potentially leading to oxidative stress or influencing metabolic pathways. This interaction could be pivotal in its antiparasitic activity.

Case Study 1: Antiparasitic Screening

A study conducted on a library of compounds aimed at identifying new antiparasitic agents led to the synthesis of various derivatives based on the structure of this compound. The screening process revealed that modifications in the substituents significantly affected the biological activity, with certain substitutions enhancing potency against T. brucei.

Case Study 2: Synthesis and Evaluation

Another study focused on synthesizing derivatives of this compound through various chemical reactions. The resulting compounds were evaluated for their biological activity in vitro, demonstrating varying levels of efficacy against different targets .

In Vitro Studies

In vitro assays have shown that derivatives of this compound exhibit significant biological activity. These studies typically measure cell viability and proliferation in response to treatment with the compound or its analogues.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has indicated that modifications to the benzyloxy and nitro groups can lead to enhanced biological activity. For example, replacing certain substituents with more electron-withdrawing groups has been associated with increased potency against specific biological targets .

Properties

IUPAC Name |

4-nitro-2-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAAMFWKDIAVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508522 | |

| Record name | 2-(Benzyloxy)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50352-33-5 | |

| Record name | 2-(Benzyloxy)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.